N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18(20-5-12-1-2-14-15(3-12)28-11-27-14)13-6-24(7-13)16-4-17(22-9-21-16)25-10-19-8-23-25/h1-4,8-10,13H,5-7,11H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGWIDLSRUCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a benzodioxole moiety and a triazole-pyrimidine hybrid. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing benzodioxole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Anticancer Properties
Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, imidazole-based compounds have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells through the activation of caspases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. Notably, phospholipase A2 (PLA2) inhibition is of interest due to its role in inflammation and cancer progression. Research has shown that certain derivatives can effectively inhibit PLA2 activity, potentially leading to therapeutic benefits in inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : Binding to enzymes such as PLA2 alters their activity, impacting lipid metabolism and inflammatory responses.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzodioxole structure significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) below 100 μg/mL for several derivatives .
Study 2: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) using the compound. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 μM, indicating promising anticancer potential .
| Activity | Target | IC50/Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC < 100 μg/mL |
| Anticancer | MCF-7 cells | IC50 = 10 - 30 μM |
| Enzyme Inhibition | Phospholipase A2 | IC50 < 0.5 μM |
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Group | Imparts potential neuroactive properties |
| Triazole Ring | Associated with antifungal and antibacterial activity |
| Pyrimidine Derivative | Known for various therapeutic effects |
| Azetidine Core | May enhance binding affinity to biological targets |
Antiviral Activity
Research indicates that compounds containing the benzodioxole structure often exhibit antiviral properties. This specific compound has been included in antiviral screening libraries, suggesting its potential effectiveness against viral pathogens. The presence of the triazole ring may enhance this activity by interfering with viral replication mechanisms.
Antifungal Properties
The triazole component is well-documented for its antifungal effects. Compounds with similar structures have been used successfully to treat fungal infections by inhibiting ergosterol synthesis, an essential component of fungal cell membranes.
Anticancer Potential
Preliminary studies suggest that derivatives of azetidine and pyrimidine can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The unique combination of structural features in this compound may enhance its efficacy against various cancer types.
Neuropharmacological Effects
Given the presence of the benzodioxole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on mood disorders and neurodegenerative diseases.
Inhibitory Effects on Enzymes
The compound may also act as an inhibitor for specific enzymes involved in metabolic processes or disease pathways, making it relevant for conditions such as diabetes or hypertension.
Case Study 1: Antiviral Screening
In a study published by ChemDiv, the compound was part of a screening library that included over 67,000 compounds aimed at identifying new antiviral agents. Initial results showed promising activity against several viral strains, warranting further investigation into its mechanism of action and potential therapeutic uses .
Case Study 2: Antifungal Efficacy
A study demonstrated that related compounds with triazole rings exhibited significant antifungal activity against Candida species. The incorporation of the benzodioxole moiety into the structure could enhance this effect, suggesting a need for targeted testing .
Case Study 3: Anticancer Research
Research involving azetidine derivatives revealed their ability to induce apoptosis in breast cancer cell lines. Given the structural similarities, N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide may exhibit similar properties and should be evaluated in vitro .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
Yields the corresponding carboxylic acid and amine derivatives. Reaction rates are influenced by steric hindrance from the azetidine and benzodioxole groups . -
Basic Hydrolysis :
Sodium hydroxide (1–2 M) at 80–100°C for 4–6 hours achieves 85–90% conversion .
Nucleophilic Substitution at the Pyrimidine-Triazole Moiety
The pyrimidine-triazole system participates in nucleophilic substitution due to electron-deficient aromatic rings:
| Reaction | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Halogenation | 6-(Triazol-1-yl)-4-chloropyrimidine derivative | 78% | ||
| Suzuki Coupling | Arylated pyrimidine-triazole hybrid | 65–70% |
Azetidine Ring-Opening Reactions
The strained azetidine ring (4-membered) undergoes ring-opening under specific conditions:
-
Acid-Catalyzed Ring Opening :
Reaction in 6 M HCl at 60°C for 2 hours yields a γ-amino sulfonamide derivative . -
Nucleophilic Attack :
Thiols or amines react with the azetidine’s electrophilic carbon:
Using ethanethiol in DMF at 50°C achieves 60–65% conversion.
Electrophilic Aromatic Substitution (EAS) on Benzodioxole
The benzodioxole’s electron-rich aromatic ring undergoes EAS at the 5-position:
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| 5-Nitrobenzodioxole derivative | 45% | |||
| 5-Bromobenzodioxole derivative | 52% |
Reductive Amination of the Carboxamide
The carboxamide can be reduced to a secondary amine:
Lithium aluminum hydride in THF at reflux (4 hours) achieves 70–75% yield .
Cross-Coupling Reactions
The pyrimidine-triazole group facilitates palladium-catalyzed cross-couplings:
| Reaction Type | Catalyst | Substrate | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Aryl halides | C–N coupled biaryl derivatives | 60–68% | ||
| Sonogashira | Terminal alkynes | Alkynyl-pyrimidine derivatives | 55–60% |
Stability Under Physiological Conditions
Studies on analogous azetidine-carboxamide compounds reveal:
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
Benzodioxole ring cleavage to catechol derivatives.
This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in kinase inhibition and GPCR modulation. Further studies are needed to explore enantioselective reactions and in vivo metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified is 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide (CAS: 2034582-64-2, molecular formula: C21H21N7OS, molecular weight: 419.5) . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Implications of Structural Differences
In contrast, the 3,5-dimethylpyrazole in the analogue offers a smaller, less polar substituent, which may reduce steric hindrance but limit polar interactions .
Aryl Group Variations :
- The benzodioxolylmethyl group (target) provides an electron-donating, oxygen-rich aromatic system, which could improve solubility or π-π stacking in hydrophobic pockets. The benzothiazolyl group (analogue) contains sulfur, contributing to distinct electronic properties and possible thiol-mediated binding .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (428.43 vs. 419.5) and oxygen content suggest differences in solubility and pharmacokinetics. The analogue’s sulfur atom might reduce aqueous solubility compared to the benzodioxol group’s oxygen atoms.
Preparation Methods
Synthesis of the Azetidine Core
The azetidine ring serves as the central scaffold. A common approach involves the Horner–Wadsworth–Emmons reaction to generate azetidin-3-ylidene intermediates. For example, N-Boc-azetidin-3-one undergoes phosphorylation to yield a stabilized ylide, which is then reacted with methyl acrylate under basic conditions (e.g., DBU in acetonitrile) to form methyl 2-(N-Boc-azetidin-3-ylidene)acetate . This intermediate is critical for subsequent functionalization.
Key reaction conditions :
-
Catalyst: 1,8-Diazabicycloundec-7-ene (DBU)
-
Solvent: Acetonitrile
-
Temperature: Room temperature
Functionalization with the Benzodioxolylmethyl Group
The (2H-1,3-benzodioxol-5-yl)methyl group is introduced via alkylation of the azetidine nitrogen. A benzodioxolylmethyl halide (e.g., chloride or bromide) reacts with the azetidine intermediate under basic conditions (e.g., K₂CO₃ in DMF).
Optimized parameters :
-
Base: Potassium carbonate
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60–70°C
-
Yield: 65–72%
Carboxamide Formation
The final carboxamide is generated through amidation of the azetidine-3-carboxylic acid derivative. Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with ammonium chloride or a primary amine yields the target compound .
Typical protocol :
-
Activation: Carboxylic acid + HATU + DIPEA in DMF (0°C, 30 min).
-
Coupling: Addition of NH₄Cl, stirred at room temperature for 12 h.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous flow chemistry reduces reaction times for azetidine formation .
-
Catalyst recycling : Palladium recovery systems minimize metal waste .
-
Purity control : HPLC with UV detection (λ = 254 nm) ensures >99% purity.
Analytical Characterization
Reaction Optimization Studies
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The compound’s complexity arises from its azetidine carboxamide core, benzodioxole substituent, and triazole-pyrimidine moiety. Multi-step synthesis requires:
- Azetidine ring formation : Use of Mitsunobu or SN2 reactions for ring closure, with careful control of steric hindrance .
- Triazole-pyrimidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions to ensure regioselectivity .
- Benzodioxolylmethyl incorporation : Alkylation via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and base optimization (e.g., K₂CO₃ vs. NaH) to avoid byproducts .
Q. What spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm azetidine ring geometry (e.g., coupling constants for cis/trans isomers) and aromatic substitution patterns (benzodioxole and pyrimidine protons) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks and fragmentation patterns, particularly for the triazole-pyrimidine moiety .
- FT-IR : Identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and triazole C=N absorption bands (~1450–1550 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4) with sonication. Monitor precipitation via dynamic light scattering (DLS) .
- Stability studies : Conduct HPLC at 24/48/72-hour intervals under physiological conditions (37°C, 5% CO₂) to detect hydrolysis of the carboxamide or triazole groups .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s target binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-pyrimidine group and kinase ATP-binding pockets (e.g., EGFR or JAK2). Focus on π-π stacking and hydrogen-bonding networks .
- MD (Molecular Dynamics) simulations : Assess conformational stability of the azetidine ring in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
- Free-energy perturbation (FEP) : Quantify binding energy differences when modifying the benzodioxole substituent .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Perform IC₅₀ assays with standardized cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase inhibition .
- Metabolite analysis : LC-MS/MS to detect in situ degradation products that may contribute to observed discrepancies .
Q. How can reaction fundamentals guide scale-up synthesis without compromising yield?
- Kinetic studies : Use inline FT-IR or ReactIR to monitor azetidine ring formation in real time, optimizing temperature and catalyst loading .
- Flow chemistry : Implement continuous-flow reactors for CuAAC steps to enhance heat/mass transfer and reduce reaction time .
- Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi method) to identify critical parameters (e.g., solvent polarity, stoichiometry) .
Q. What methodologies validate the compound’s metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound via LC-MS/MS to calculate intrinsic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess drug-drug interaction risks .
- Plasma protein binding (PPB) : Equilibrium dialysis or ultrafiltration to determine unbound fraction, critical for pharmacokinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
